Thiocarbohydrazide

Catalog No.
S608623
CAS No.
2231-57-4
M.F
CH6N4S
M. Wt
106.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiocarbohydrazide

CAS Number

2231-57-4

Product Name

Thiocarbohydrazide

IUPAC Name

1,3-diaminothiourea

Molecular Formula

CH6N4S

Molecular Weight

106.15 g/mol

InChI

InChI=1S/CH6N4S/c2-4-1(6)5-3/h2-3H2,(H2,4,5,6)

InChI Key

LJTFFORYSFGNCT-UHFFFAOYSA-N

SMILES

C(=S)(NN)NN

Synonyms

Thiocarbonyldihydrazide

Canonical SMILES

C(=S)(NN)NN

Isomeric SMILES

C(=NN)(NN)S

The exact mass of the compound Thiocarbohydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 689. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Supplementary Records. It belongs to the ontological category of thiocarbonyl compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

[1] Thiocarbohydrazide, 97%, Thermo Scientific Chemicals

Precursor for Organic Synthesis

Thiocarbohydrazide serves as a crucial starting material in the synthesis of diverse organic compounds. It readily reacts with various aldehydes and ketones, enabling the formation of thiocarbohydrazones, a class of compounds with diverse applications. These derivatives can be further modified to create other valuable molecules, including triazoles and pyrazoles, which possess potential antimicrobial properties [2]. Furthermore, thiocarbohydrazide plays a role in the synthesis of oxazine grass ketones, a specific class of organic compounds [1].

[1] Thiocarbohydrazide, 97%, Thermo Scientific Chemicals [2] The Utility of Thiocarbohydrazide for Generating Novel Triazole and Pyrazole Derivatives Containing a Sulfur Moiety as Anti-microbial Agents

Thiocarbohydrazide is a toxic organic compound with the chemical formula C2H6N4S\text{C}_2\text{H}_6\text{N}_4\text{S}. It is synthesized through the reaction of carbon disulfide with hydrazine, a process known as hydrazinolysis. This compound is notable for its applications in various fields, particularly in biological sciences and synthetic organic chemistry. Thiocarbohydrazide is primarily utilized in the silver proteinate staining method, which is crucial for visualizing carbohydrates in electron microscopy .

Further Research Needed:

More detailed studies are required to completely understand the specific interactions between thiocarbohydrazide and various carbohydrate structures.

Citation:

  • [3] Limited information available on the specific mechanism of action. Further research is recommended.

Thiocarbohydrazide is a toxic compound and should be handled with appropriate precautions. Here are some safety concerns:

  • Toxicity: It can cause irritation and harm upon ingestion, inhalation, or skin contact [4].
  • Skin and Eye Irritation: Direct contact can lead to skin and eye irritation [4].
  • Suspected Carcinogen: Limited data suggests potential carcinogenicity [4].

Safety Precautions:

  • Wear personal protective equipment like gloves, goggles, and respirators when handling thiocarbohydrazide [4].
  • Work in a well-ventilated fume hood.
  • Follow proper disposal procedures according to local regulations [4].

Citation:

  • [4] Sigma-Aldrich - Thiocarbohydrazide 98

  • Formation of Dithiocarbazates: When reacted with aldehydes or ketones, thiocarbohydrazide can form dithiocarbazates, which are useful intermediates in organic synthesis.
  • Condensation Reactions: Thiocarbohydrazide can undergo condensation with various carbonyl compounds to yield thiosemicarbazones and other derivatives .
  • Reactions with Aldonic Acids: It reacts with aldonic acids to produce 3-(alditol-1-yl)-4-amino-5-mercapto-1,2,4-triazoles, showcasing its versatility in forming complex structures .

Thiocarbohydrazide exhibits a range of biological activities:

  • Antimicrobial Properties: Research indicates that thiocarbohydrazide and its derivatives possess antimicrobial effects against various pathogens.
  • Antioxidant Activity: It has shown potential as an antioxidant, helping to mitigate oxidative stress in biological systems.
  • Therapeutic

Several methods exist for synthesizing thiocarbohydrazide:

  • Hydrazinolysis Method: The traditional method involves reacting carbon disulfide with hydrazine in water at low temperatures (around 0°C), yielding approximately 25% product. Adjusting the solvent to methanol and increasing the temperature can enhance yields up to 96% .
  • Alternative Synthetic Pathways: Recent studies have explored alternative pathways that involve different solvents and reaction conditions to optimize yield and purity. For example, using reflux conditions in methanol has proven effective .

Thiocarbohydrazide has diverse applications across various fields:

  • Staining Agent: It is widely used in electron microscopy for staining carbohydrates through silver proteinate techniques.
  • Chemical Warfare: Its properties make it suitable as a fogging agent in pyrotechnics and smoke dissemination applications.
  • Heavy Metal Ion Adsorbent: Thiocarbohydrazide acts as a complexing agent for heavy metals, making it valuable in environmental chemistry for remediation efforts .

Studies on thiocarbohydrazide interactions reveal its capacity to form complexes with metal ions, enhancing its utility as an adsorbent. Additionally, its interactions with biological macromolecules have implications for drug design and therapeutic applications. Research indicates that modifications to thiocarbohydrazide can significantly alter its binding affinity and specificity towards target molecules .

Thiocarbohydrazide shares similarities with several other compounds, including:

Compound NameStructure/FormulaUnique Properties
HydrazineN2H4\text{N}_2\text{H}_4Reducing agent; used in rocket fuel
ThiosemicarbazoneC3H6N4S\text{C}_3\text{H}_6\text{N}_4\text{S}Antimicrobial properties; versatile synthons
DithiocarbamateR2NCS2\text{R}_2\text{NCS}_2Used in agriculture as pesticides

Uniqueness of Thiocarbohydrazide

Thiocarbohydrazide stands out due to its specific application as a staining agent in electron microscopy, which is not commonly shared by its analogs. Its ability to form stable complexes with heavy metals also differentiates it from similar compounds like hydrazine and thiosemicarbazone, which do not exhibit this property to the same extent .

Physical Description

Thiocarbazide appears as crystalline needles and plates. Used in electron microscopy to produce electron-opaque deposits for ultra structural analysis. (EPA, 1998)
Liquid

XLogP3

-1

Melting Point

338 °F Decomposes (EPA, 1998)

UNII

1IZ2H82NWU

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (97.83%): Fatal if swallowed [Danger Acute toxicity, oral];
H311 (95.65%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (89.13%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MEDICATION (VET): THIOCARBOHYDRAZIDE TESTED FOR ANTITUMOR ACTIVITY IN ANIMAL TUMOR SYSTEM AGAINST WALKER 256 CARCINOSARCOMA & LEUKEMIA L-1210 DID NOT SHOW ANY SIGNIFICANT ACTIVITY.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Acute Toxic

Acute Toxic

Other CAS

2231-57-4

Wikipedia

Thiocarbohydrazide

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Carbonothioic dihydrazide: ACTIVE

Interactions

PRETREATMENT OF MICE WITH PYRIDOXAL PHOSPHATE (0.25 MMOL/KG) PROTECTED THEM AGAINST CONVULSIONS & DEATH PRODUCED BY LOW DOSES OF THIOCARBOHYDRAZIDE.

Dates

Last modified: 08-15-2023

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